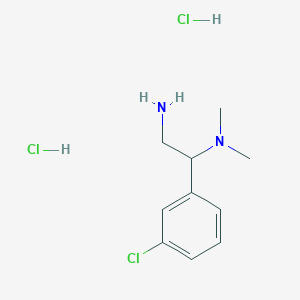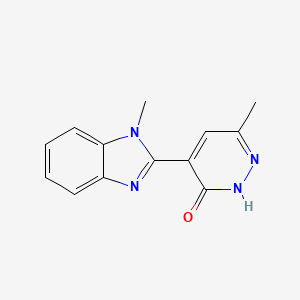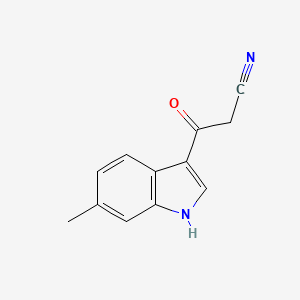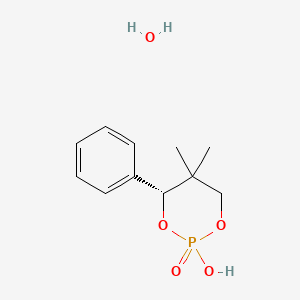![molecular formula C7H4ClIN2 B1463433 5-氯-6-碘-1H-吡咯并[2,3-b]吡啶 CAS No. 1246088-68-5](/img/structure/B1463433.png)
5-氯-6-碘-1H-吡咯并[2,3-b]吡啶
描述
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学研究
“5-氯-6-碘-1H-吡咯并[2,3-b]吡啶” 是一种独特的化学化合物,用于各种化学研究 . 它属于西格玛奥德里奇公司为早期发现研究人员提供的独特化学品系列的一部分 .
癌症研究
该化合物已被发现对不同的癌细胞系具有抑制活性 . 含吡啶的化合物,如我们感兴趣的化合物,在医药应用方面越来越重要,包括抗癌 .
FGFR4 抑制剂
一系列 1H-吡咯并[2,3-b]吡啶衍生物已被开发为 FGFR4 抑制剂,对 Hep3B 细胞具有有效的抗增殖活性 . 这表明“5-氯-6-碘-1H-吡咯并[2,3-b]吡啶”可能用于开发新的 FGFR4 抑制剂。
人中性粒细胞弹性蛋白酶 (HNE) 抑制剂
1H-吡咯并[2,3-b]吡啶也已用于针对人中性粒细胞弹性蛋白酶 (HNE) 的研究 . 这表明“5-氯-6-碘-1H-吡咯并[2,3-b]吡啶”可能在该领域有潜在的应用。
抗病毒研究
含吡啶的化合物已显示出抗病毒活性 . 因此,“5-氯-6-碘-1H-吡咯并[2,3-b]吡啶”可能用于抗病毒研究。
抗疟疾研究
含吡啶的化合物也已用于抗疟疾研究 . 这表明“5-氯-6-碘-1H-吡咯并[2,3-b]吡啶”可能是抗疟疾研究的潜在候选药物。
作用机制
Target of Action
The primary targets of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in cell signaling, growth, and differentiation .
Mode of Action
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of the aforementioned receptors by 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine’s action are largely dependent on the specific cell type and the receptors it inhibits. Generally, the inhibition of receptor tyrosine kinases can lead to decreased cell proliferation and increased cell death .
生化分析
Cellular Effects
The effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . It also affects gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in cellular metabolism and function. In non-cancerous cells, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine can influence cell differentiation and immune responses, highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine involves its ability to bind to specific biomolecules and modulate their activity. The compound can inhibit or activate enzymes by occupying their active sites or allosteric sites, leading to changes in their catalytic activity . For example, it can inhibit kinases by binding to the ATP-binding pocket, preventing phosphorylation of downstream targets. Additionally, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine can alter gene expression by binding to DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine in animal models vary with different dosages. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic interactions can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
Within cells and tissues, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine within tissues can also be affected by its binding affinity to plasma proteins and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications . These localizations can influence the compound’s ability to modulate cellular processes and its overall efficacy in biochemical applications.
属性
IUPAC Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYVYZRGDQSFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271891 | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-68-5 | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine hydrochloride](/img/structure/B1463354.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1463359.png)



![1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1463365.png)
![(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol](/img/structure/B1463366.png)
![5-Chloro-3-[(3-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463368.png)



